N-benzyl-3-chloroaniline hydrochloride

Descripción

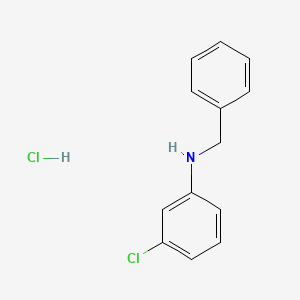

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

N-benzyl-3-chloroaniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN.ClH/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11;/h1-9,15H,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTEGESCSRYVFGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC(=CC=C2)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization of N Benzyl 3 Chloroaniline Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for the unambiguous determination of molecular structure. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For N-benzyl-3-chloroaniline hydrochloride, a combination of one-dimensional and two-dimensional NMR experiments is employed to fully characterize its complex structure.

High-Resolution 1H and 13C NMR Analysis

High-resolution 1H (proton) and 13C (carbon-13) NMR spectra provide the fundamental framework for the structural elucidation of N-benzyl-3-chloroaniline. The chemical shifts (δ), signal multiplicities (e.g., singlet, triplet, multiplet), and coupling constants (J) are indicative of the electronic environment and neighboring atoms for each unique proton and carbon nucleus.

The 1H NMR spectrum of the free base, N-benzyl-3-chloroaniline, recorded in deuterated chloroform (B151607) (CDCl3), displays characteristic signals corresponding to the protons of the benzyl (B1604629) and 3-chloroaniline (B41212) moieties. rsc.org The aromatic region shows a complex series of multiplets for the protons on both rings, while a distinct singlet is observed for the methylene (B1212753) (-CH2-) protons, confirming the link between the phenyl and aniline (B41778) groups. rsc.org A broad singlet corresponding to the amine (NH) proton is also typically observed. rsc.org

The 13C NMR spectrum complements the 1H data by identifying all unique carbon environments. The spectrum for N-benzyl-3-chloroaniline shows signals for the methylene carbon and the twelve aromatic carbons. rsc.org The carbon attached to the chlorine atom (C-Cl) and the carbon attached to the nitrogen atom (C-N) in the chloroaniline ring exhibit distinct chemical shifts due to the electronegativity of these substituents. rsc.org

Table 1: 1H NMR Data for N-benzyl-3-chloroaniline in CDCl3 (400 MHz) rsc.org

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.26 - 7.16 | m | 5H | Phenyl group (C6H5) |

| 6.96 | t (J = 8.0 Hz) | 1H | Chloroaniline ring |

| 6.59 - 6.53 | m | 1H | Chloroaniline ring |

| 6.50 | t (J = 2.0 Hz) | 1H | Chloroaniline ring |

| 6.40 | d (J = 8.0 Hz) | 1H | Chloroaniline ring |

| 4.22 | s | 2H | Methylene (-CH2-) |

| 4.06 | s | 1H | Amine (-NH-) |

Note: 'm' denotes multiplet, 't' denotes triplet, 'd' denotes doublet, 's' denotes singlet. J represents the coupling constant in Hertz.

Table 2: 13C NMR Data for N-benzyl-3-chloroaniline in CDCl3 (101 MHz) rsc.org

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 149.45 | C-N (Chloroaniline ring) |

| 138.96 | Quaternary C (Phenyl ring) |

| 135.16 | C-Cl (Chloroaniline ring) |

| 130.41 | CH (Chloroaniline ring) |

| 128.90 | CH (Phenyl ring) |

| 127.63 | CH (Phenyl ring) |

| 117.53 | CH (Chloroaniline ring) |

| 112.73 | CH (Chloroaniline ring) |

| 111.32 | CH (Chloroaniline ring) |

| 48.17 | Methylene (-CH2-) |

Note: A signal at 177.61 ppm reported in the source is likely a typo or impurity and has been omitted as it falls outside the expected range for this structure.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

While 1D NMR provides initial assignments, two-dimensional (2D) NMR techniques are indispensable for confirming the molecular connectivity and resolving signal overlap.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (H-H) couplings. For this compound, COSY would show correlations between adjacent protons on the monosubstituted benzyl ring and the protons on the 3-chloroaniline ring, allowing for a definitive assignment of the aromatic signals.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to their directly attached carbons. The HSQC spectrum would show a correlation peak between the methylene proton signal (δ ~4.22 ppm) and the methylene carbon signal (δ ~48.17 ppm). rsc.org Similarly, each aromatic proton signal would correlate to its corresponding aromatic carbon signal, confirming their direct one-bond connection.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting the different fragments of the molecule. For instance, the methylene protons would show correlations to the quaternary carbon of the benzyl group and to the C-N and adjacent carbons of the 3-chloroaniline ring, unequivocally establishing the N-benzyl linkage.

15N NMR Spectroscopy for Nitrogen Atom Characterization

15N NMR spectroscopy is a highly sensitive method for studying the electronic properties of nitrogen atoms within a molecule. researchgate.net Although less common than 1H and 13C NMR due to the low natural abundance of the 15N isotope, it provides valuable structural information. researchgate.net

For this compound, the 15N NMR spectrum would show a single resonance corresponding to the secondary amine nitrogen. The chemical shift of this nitrogen would be influenced by its hybridization, the nature of its substituents (benzyl and 3-chlorophenyl groups), and its protonation state. In the hydrochloride salt form, the nitrogen exists as an ammonium (B1175870) cation (-NH2+), which would cause a significant shift in its resonance compared to the free base. Inverse-detected techniques, such as 1H-15N HMBC, can be used to correlate the nitrogen atom to nearby protons (such as the N-H and methylene protons), confirming its position in the molecule. researchgate.net

Mass Spectrometry (MS) Techniques for Molecular and Fragment Analysis

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental formula. For N-benzyl-3-chloroaniline (C13H12ClN), the protonated molecule [M+H]+ is the ion typically observed in techniques like electrospray ionization (ESI). uni.lu By comparing the experimentally measured accurate mass to the calculated theoretical mass, the elemental composition can be confirmed with high confidence.

Table 3: HRMS Data for the Protonated N-benzyl-3-chloroaniline

| Ion Formula | Calculated Monoisotopic Mass (Da) |

|---|---|

| [C13H13ClN]+ | 218.07311 |

Data derived from predicted values. uni.lu

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific parent ion (such as the [M+H]+ ion of N-benzyl-3-chloroaniline) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then analyzed to provide detailed structural information.

The fragmentation of the N-benzyl-3-chloroaniline parent ion is expected to occur at the weakest bonds. The most probable fragmentation pathways would involve the cleavage of the C-N bond between the methylene group and the aniline ring. This would lead to the formation of characteristic fragment ions.

Table 4: Predicted Major Fragment Ions in MS/MS of N-benzyl-3-chloroaniline

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 127/129 | 3-chloroaniline radical cation | [C6H6ClN]•+ |

| 91 | Tropylium (B1234903) ion | [C7H7]+ |

The presence of chlorine results in a characteristic isotopic pattern for chlorine-containing fragments (approximately 3:1 ratio for 35Cl/37Cl).

The observation of the tropylium ion at m/z 91 is a classic indicator of a benzyl group. The fragment at m/z 127, corresponding to the 3-chloroaniline portion, further confirms the identity of the two main structural components of the molecule. nist.govchemicalbook.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for analyzing polar and thermally labile molecules like this compound. wikipedia.org This method transfers ions from a solution into the gas phase, allowing for the determination of molecular weight with minimal fragmentation. wikipedia.orgnih.gov

In ESI-MS analysis, this compound is typically dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile (B52724) with a small amount of formic acid, and introduced into the mass spectrometer. The ESI process generates a protonated molecular ion, [M+H]⁺, where 'M' represents the neutral N-benzyl-3-chloroaniline molecule. The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the free base. Due to the "soft" nature of ESI, this pseudomolecular ion is often the most abundant peak in the spectrum. wikipedia.org

Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the precursor [M+H]⁺ ion is selected and fragmented through collision-induced dissociation (CID). The resulting fragment ions provide insights into the molecule's structure. For N-benzyl-3-chloroaniline, characteristic fragmentation pathways would include the cleavage of the benzylic C-N bond, leading to the formation of a tropylium ion (C₇H₇⁺) at m/z 91 and a protonated 3-chloroaniline fragment.

The table below summarizes the predicted m/z values for various adducts of N-benzyl-3-chloroaniline that could be observed in an ESI-MS experiment. uni.lu

| Adduct Form | Predicted m/z |

| [M+H]⁺ | 218.0731 |

| [M+Na]⁺ | 240.0551 |

| [M+K]⁺ | 256.0290 |

| [M+NH₄]⁺ | 235.0997 |

| [2M+H]⁺ | 435.1384 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify functional groups and probe the vibrational modes of a molecule. Together, they provide a comprehensive vibrational profile of this compound.

The IR spectrum is expected to show characteristic absorption bands corresponding to the various functional groups present. The N-H stretching vibration of the secondary amine hydrochloride (R₂NH₂⁺) will appear as a broad and strong band in the region of 2400-2800 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene (-CH₂-) group will appear just below 3000 cm⁻¹. The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ region. Aromatic C=C ring stretching vibrations will produce a series of sharp bands in the 1450-1600 cm⁻¹ range. The C-Cl stretching vibration will give rise to a strong band in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. Aromatic ring vibrations, particularly the ring breathing mode, often produce strong signals in the Raman spectrum. The symmetric C-H and C-N stretching modes are also typically Raman active. The analysis of N-benzylaniline, a closely related compound, shows characteristic bands for these vibrations, which serve as a basis for interpreting the spectrum of its chlorinated derivative. researchgate.net

The table below lists the expected key vibrational frequencies for this compound based on the analysis of similar compounds. researchgate.netnih.gov

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| N-H Stretch (secondary ammonium) | 2400-2800 | IR |

| Aromatic C-H Stretch | 3000-3100 | IR, Raman |

| Aliphatic C-H Stretch (-CH₂-) | 2850-2960 | IR, Raman |

| Aromatic C=C Ring Stretch | 1450-1600 | IR, Raman |

| N-H Bend | 1500-1600 | IR |

| C-N Stretch | 1250-1350 | IR, Raman |

| C-Cl Stretch | 600-800 | IR, Raman |

X-ray Crystallography for Solid-State Structure Determination and Crystal Packing

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous information on the molecular conformation, bond lengths, bond angles, and intermolecular interactions of this compound in the solid state.

While the specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as N-benzyl-3-nitroaniline, provides valuable insights. researchgate.net In such structures, the molecule typically adopts a bent conformation, with a significant torsion angle around the aniline C-N bond. researchgate.net The phenyl rings are generally not coplanar.

For the hydrochloride salt, the protonation of the aniline nitrogen to form an anilinium ion is a key feature. wikipedia.org This positive charge facilitates the formation of strong hydrogen bonds with the chloride counter-ion (Cl⁻). These N-H···Cl hydrogen bonds are expected to be the dominant interactions governing the crystal packing, linking the molecules into extended networks, such as chains or layers. researchgate.net The precise arrangement will dictate the crystal's macroscopic properties, including its melting point and solubility.

The table below summarizes the key structural parameters that would be determined from an X-ray crystallographic analysis.

| Parameter | Information Provided |

| Unit Cell Dimensions | Size and shape of the repeating crystal lattice unit. |

| Space Group | Symmetry of the crystal lattice. |

| Atomic Coordinates | Precise 3D position of every atom in the molecule. |

| Bond Lengths & Angles | Exact geometric parameters of the molecule (e.g., C-N, C-Cl bonds). |

| Torsion Angles | Conformation of the molecule (e.g., rotation around the C-N-C bonds). |

| Hydrogen Bonding | Details of intermolecular interactions involving the N-H group and Cl⁻ ion. |

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from impurities and for performing quantitative analysis. The choice of method depends on the volatility and thermal stability of the analyte.

HPLC and its advanced version, UPLC, are the primary methods for the purity assessment of this compound. These techniques are ideal for non-volatile and thermally sensitive compounds. lcms.czwaters.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for aniline derivatives. sielc.comrasayanjournal.co.in

In a typical RP-HPLC/UPLC setup, the compound is separated on a non-polar stationary phase (e.g., C18) using a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol, with an acidic modifier such as formic or phosphoric acid to ensure good peak shape for the amine. lcms.czsielc.com UPLC offers significant advantages over traditional HPLC, including faster analysis times, improved resolution, and reduced solvent consumption. waters.comwaters.com Detection is commonly performed using a UV detector, as the aromatic rings in the molecule exhibit strong absorbance. For higher selectivity and sensitivity, a mass spectrometer can be used as the detector (LC-MS). nih.govunizar.es

The following table outlines typical conditions for the analysis of aromatic amines by UPLC. lcms.czwaters.com

| Parameter | Typical Value / Condition |

| Column | Reversed-phase C18 (e.g., Acquity UPLC BEH C18) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid |

| Flow Rate | 0.3 - 0.5 mL/min |

| Detection | UV (e.g., at 254 nm) or Mass Spectrometry (MS) |

| Column Temperature | 30 - 40 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. While powerful, the direct analysis of aniline derivatives like this compound by GC can be challenging due to their polarity and low volatility, which can lead to poor peak shape and thermal degradation in the injector port. nih.govepa.gov

To overcome these issues, derivatization is often employed. The secondary amine can be converted into a less polar, more volatile derivative, for instance, through acetylation or silylation. nih.govwho.int This improves its chromatographic behavior, leading to sharper peaks and more reliable quantification.

Once separated by the GC column, the analyte enters the mass spectrometer, which is typically operated in electron ionization (EI) mode. Unlike the soft ionization of ESI, EI is a high-energy technique that causes extensive fragmentation. The resulting mass spectrum, with its unique pattern of fragment ions, serves as a chemical fingerprint for identification. Expected fragments for N-benzyl-3-chloroaniline would include the molecular ion (M⁺) at m/z 217 (for the free base), the tropylium ion at m/z 91, and various fragments corresponding to the chloroaniline ring. nih.gov

The table below details typical parameters for a GC-MS analysis, assuming prior derivatization.

| Parameter | Typical Value / Condition |

| Column | Capillary column with a non-polar stationary phase (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Injector Temperature | 250 - 280 °C |

| Oven Program | Temperature gradient (e.g., 100 °C to 300 °C) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Detector | Mass Spectrometer (Quadrupole or Time-of-Flight) |

Theoretical and Computational Investigations of N Benzyl 3 Chloroaniline Hydrochloride

Quantum Chemical Calculations of Electronic Structureepstem.netuni-greifswald.deresearchgate.net

Quantum chemical calculations are fundamental in elucidating the electronic characteristics and geometric structure of molecules. epstem.net These methods, particularly Density Functional Theory (DFT), offer a robust framework for examining molecules like N-benzyl-3-chloroaniline hydrochloride.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Properties (HOMO-LUMO)nih.govuomphysics.net

DFT is a widely used computational method to determine the optimized geometry and electronic properties of molecules. nih.govnih.gov For this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), can predict key structural and electronic parameters. nih.govijcce.ac.ir

Electronic Properties (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. thaiscience.info The energy difference between them, the HOMO-LUMO gap, is a significant indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. nih.gov For similar N-benzyl derivatives, the calculated HOMO-LUMO energy gap is approximately 4.0 eV. nih.govuomphysics.net

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. ijcce.ac.irmdpi.com

Table 1: Calculated Global Reactivity Descriptors for this compound (Note: Values are hypothetical, based on typical results for similar molecules.)

| Parameter | Formula | Significance |

| Ionization Potential (I) | I = -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A = -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | Power to attract electrons. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Propensity to accept electrons. |

Electrostatic Potential Surface Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for predicting molecular reactivity and intermolecular interactions. chemrxiv.org An MEP map illustrates the charge distribution on the molecular surface, identifying electron-rich and electron-deficient regions.

In an MEP analysis of this compound:

Negative Regions (Red/Yellow): These electron-rich areas indicate sites susceptible to electrophilic attack. For this molecule, negative potential is expected to be concentrated around the electronegative chlorine and nitrogen atoms. nih.govnih.gov

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. The hydrogen atom attached to the nitrogen (in the hydrochloride form) would exhibit a significant positive potential. nih.govnih.gov

This analysis helps in understanding where the molecule is most likely to interact with other reagents or biological targets. chemrxiv.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactionsiaea.org

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net They provide detailed information on conformational changes and non-covalent interactions that are challenging to observe experimentally. nih.gov

Solvent Effects on this compound Conformations

The conformation of a molecule can be significantly influenced by the solvent environment. nih.gov MD simulations using explicit solvent models are effective in predicting these changes. nih.gov

Polar Solvents (e.g., DMSO, Water): In polar solvents, conformations with a larger dipole moment are generally more stable. For this compound, the ionic nature of the hydrochloride salt would lead to strong interactions with polar solvents, influencing the orientation of the benzyl (B1604629) and chloroaniline moieties. In a study of a similar molecule, the Z conformation was found to be favored in the polar solvent DMSO.

Nonpolar Solvents (e.g., Chloroform): In nonpolar solvents, intramolecular interactions, such as hydrogen bonds or π-π stacking between the aromatic rings, may become more dominant in determining the preferred conformation. nih.gov

Structure-Reactivity Relationship (SRR) Studies of this compound and its Derivativesnih.gov

Structure-Reactivity Relationship (SRR) studies investigate how modifications to a molecule's chemical structure affect its reactivity. For this compound, this involves analyzing how changes to either the benzyl or the 3-chloroaniline (B41212) portion of the molecule alter its chemical properties.

Systematic variations can be explored computationally:

Substitution on the Aniline (B41778) Ring: Changing the position (ortho, meta, para) or the nature (electron-donating vs. electron-withdrawing) of the chloro substituent would impact the electron density on the aniline ring and the nitrogen atom.

Substitution on the Benzyl Ring: Adding substituents to the benzyl ring would similarly modulate the electronic properties of the entire molecule. nih.gov For instance, electron-donating groups on the N-benzyl moiety can influence the interaction of substituents on the other ring. nih.gov

Table 2: Hypothetical Structure-Reactivity Trends for Derivatives

| Derivative Modification | Predicted Effect on Reactivity |

| Move Cl to 4-position (para) | Alters steric hindrance and electronic influence on the amine nitrogen. |

| Replace Cl with -OCH₃ (electron-donating) | Increases electron density on the ring and nucleophilicity of the nitrogen. |

| Replace Cl with -NO₂ (electron-withdrawing) | Decreases electron density on the ring and nucleophilicity of the nitrogen. |

| Add -OCH₃ to the benzyl ring | Increases electron-donating character of the benzyl group. |

Reaction Pathway Modeling and Transition State Analysisnih.govmdpi.com

Computational chemistry allows for the modeling of chemical reaction pathways, providing insights into reaction mechanisms. researchgate.net This involves mapping the potential energy surface of a reaction to identify reactants, products, intermediates, and, crucially, transition states. nih.gov

For this compound, a potential reaction to model could be an electrophilic aromatic substitution or a nucleophilic substitution at the benzylic carbon. Theoretical modeling can:

Propose a Mechanism: As demonstrated in acid-catalyzed transformations of similar heterocyclic systems, a plausible multi-step mechanism can be proposed. mdpi.com

Identify Transition States: Calculations can locate the geometry and energy of the transition state—the highest energy point along the reaction coordinate. The structure of the transition state provides insight into the bond-making and bond-breaking processes. nih.gov

Calculate Activation Energy: The energy difference between the reactants and the transition state determines the activation energy, which is directly related to the reaction rate.

Advanced Applications of N Benzyl 3 Chloroaniline Hydrochloride in Synthetic Chemistry and Material Science

Integration of N-benzyl-3-chloroaniline Hydrochloride into Polymer and Material Science Research (excluding physical property focus).[32],[14],[15],[9],[33],

Monomer or Building Block in Advanced Polymer Architectures

There is no specific data in the reviewed literature detailing the use of this compound as a monomer for advanced polymer architectures. In principle, as an aniline (B41778) derivative, it could undergo oxidative polymerization, similar to aniline itself, to form a substituted polyaniline.

The structure of N-benzyl-3-chloroaniline suggests that it could be used to synthesize polymers with modified properties. The presence of the N-benzyl group would likely increase the solubility of the resulting polymer in organic solvents compared to unsubstituted polyaniline, a well-known challenge in the processing of conducting polymers. The chloro-substituent on the aromatic ring would also influence the electronic properties and potentially the reactivity of the monomer and the final polymer.

Research on the copolymerization of aniline with m-chloroaniline has shown that the incorporation of chlorine atoms into the polymer backbone affects the material's structure and electrical conductivity. mdpi.comconicet.gov.ar For instance, an increase in the m-chloroaniline content in aniline copolymers has been observed to decrease the electrical conductivity. conicet.gov.ar A hypothetical polymer of N-benzyl-3-chloroaniline might exhibit the properties outlined in the table below, based on extrapolation from related structures.

Table 1: Hypothetical Properties of Poly(N-benzyl-3-chloroaniline)

| Property | Expected Influence of Substituents | Rationale |

|---|---|---|

| Solubility | Increased | The bulky, non-polar N-benzyl group would disrupt inter-chain packing, reducing crystallinity and improving solubility in organic solvents. |

| Conductivity | Decreased (relative to PANI) | The electron-withdrawing chloro group and the steric hindrance from the benzyl (B1604629) group could decrease the effective conjugation along the polymer backbone, leading to lower conductivity. |

| Processability | Improved | Enhanced solubility would allow for solution-based processing techniques like spin-coating to form thin films. |

Role in Functional Material Design for Non-Biological Applications

Specific examples of this compound being used in the design of functional materials for non-biological applications are not present in the available literature. However, substituted polyanilines are widely explored for various functional materials due to their tunable electronic and optical properties.

Should poly(N-benzyl-3-chloroaniline) be synthesized, it could potentially be investigated for applications such as:

Anti-corrosion coatings: Polyaniline and its derivatives are known to form a passivating oxide layer on metal surfaces, protecting them from corrosion. The improved solubility from the N-benzyl group could facilitate the application of uniform protective coatings. Copolymers of aniline and m-chloroaniline have been explored as additives in paints for corrosion resistance. sae.org

Electrochromic materials: The ability of polyanilines to change color upon oxidation or reduction could be tailored by the substituents. The electronic effects of the chloro and benzyl groups would likely shift the absorption bands of the polymer, resulting in different colors in its various redox states compared to unsubstituted polyaniline.

Table 2: Potential Functional Material Applications (Hypothetical)

| Application Area | Potential Role of N-benzyl-3-chloroaniline Based Polymer | Key Modifying Groups |

|---|---|---|

| Corrosion Protection | Forms a soluble, film-forming protective layer on metal surfaces. | N-benzyl (solubility), Chloro-phenyl (modified electronic properties). |

| Electrochromic Devices | Active layer that changes color in response to an applied voltage. | N-benzyl and Chloro groups would tune the color and switching speed. |

| Antistatic Films | Forms a conductive coating to dissipate static charge. | The inherent, albeit potentially reduced, conductivity of the polymer backbone. |

This compound in Advanced Sensor Technology Development (excluding biological applications)

A polymer derived from N-benzyl-3-chloroaniline could theoretically be used as the active material in a chemiresistive sensor. The functional groups would impart a degree of selectivity. For instance, the aromatic rings (benzyl and chlorophenyl) could interact with volatile organic compounds (VOCs) through π-π stacking or hydrophobic interactions. The lone pair of electrons on the nitrogen atom could interact with acidic gases. The specific selectivity and sensitivity would need to be determined experimentally.

Table 3: Potential Sensor Characteristics (Hypothetical)

| Sensor Type | Analyte Class | Principle of Operation |

|---|---|---|

| Chemiresistor | Volatile Organic Compounds (VOCs) | Adsorption of analyte molecules onto the polymer film, causing a measurable change in electrical resistance. |

| Gas Sensor | Acidic/Basic Gases | Protonation or deprotonation of the polymer backbone by the gas, modulating its conductivity. |

Future Directions and Emerging Research Avenues for N Benzyl 3 Chloroaniline Hydrochloride

Sustainable and Green Chemistry Approaches in N-benzyl-3-chloroaniline Hydrochloride Research

The principles of green chemistry, which aim to reduce or eliminate hazardous substances and waste, are increasingly influencing the synthesis of chemical compounds. walisongo.ac.iduniroma1.it For this compound, this involves a shift away from traditional methods that may use harsh reagents or generate significant waste streams. The focus is on creating processes that are not only efficient but also environmentally benign. uniroma1.it This includes the use of safer solvents, renewable starting materials, and catalytic processes that minimize byproducts. mdpi.comejcmpr.com The pharmaceutical industry, a potential user of such compounds, has particularly emphasized the need for greener amide formation strategies, highlighting the importance of avoiding reagents with poor atom economy. walisongo.ac.id

The synthesis of this compound traditionally involves the reaction of 3-chloroaniline (B41212) and benzyl (B1604629) chloride. google.com Green chemistry initiatives seek to refine this process through innovative catalytic systems.

Key areas of development include:

Catalytic Condensation: Research into catalytic methods for forming the crucial amine bond is a priority. For instance, boric acid has been successfully used as a catalyst for the synthesis of N-benzyl-3-phenylpropanamide, a structurally related amide, generating only water as a byproduct. walisongo.ac.id This approach offers high atom economy and avoids the stoichiometric waste associated with traditional coupling reagents. walisongo.ac.id

Phase-Transfer Catalysis: The use of phase-transfer catalysts in the reaction between arylamines and benzyl chloride represents another green approach. google.com This method can enhance reaction rates and efficiency while allowing for the use of more environmentally friendly solvent systems and inorganic bases like alkali metal carbonates. google.com

Solvent-Free and Alternative Solvent Systems: Moving away from volatile organic compounds is a central goal of green chemistry. mdpi.com Research is exploring solvent-free reaction conditions, potentially using mechanochemical methods like grinding, or employing greener solvents such as water or bio-based solvents. mdpi.com

| Synthetic Method | Key Features | Green Chemistry Advantages | Potential Drawbacks | Reference |

|---|---|---|---|---|

| Traditional Condensation | Reaction of arylamine and benzyl chloride, often with a stoichiometric base. | Established and often high-yielding. | Can generate significant salt waste; may use hazardous solvents. | google.com |

| Boric Acid Catalysis | Catalytic condensation of an amine and a carboxylic acid derivative. | High atom economy (water is the only byproduct), uses a mild catalyst. | May require prolonged reflux times. | walisongo.ac.id |

| Phase-Transfer Catalysis | Uses a catalyst to facilitate reaction between reactants in different phases. | Reduces need for harsh solvents, can use benign inorganic bases. | Catalyst may need to be separated from the product. | google.com |

| Catalytic Hydrogenation (for precursors) | Reduction of a nitro group to an amine using H2 and a catalyst. | High efficiency and clean conversion. | Requires handling of hydrogen gas and specialized equipment. | atamanchemicals.com |

Application of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by analyzing vast datasets to identify patterns and make predictions. nih.govresearchgate.net For a compound like this compound, AI can accelerate nearly every stage of research, from designing syntheses to predicting properties and potential applications. nih.gov Deep learning, a subset of ML, is particularly powerful for understanding complex relationships between a molecule's structure and its activity, moving beyond traditional methods that rely on human-designed molecular descriptors. nih.gov

One of the most promising applications of AI in chemistry is in predicting how molecules will behave and finding the best ways to make them. researchgate.net

Reactivity Prediction: AI models can be trained on large databases of known chemical reactions to predict the likely outcomes of reacting this compound under various conditions. This includes identifying potential side products, predicting yields, and determining optimal reaction parameters like temperature and catalyst choice. By analyzing a molecule's structure, AI can also forecast potential toxic effects, prioritizing safer compounds for further study. nih.gov

Synthetic Route Discovery: AI tools can design novel synthetic pathways from scratch. By inputting the target molecule, this compound, these algorithms can work backward from the product to identify commercially available starting materials and propose a complete, step-by-step synthesis. This can uncover more efficient, cost-effective, and greener routes that a human chemist might not have considered. researchgate.net

Exploration of Novel Reactivity Patterns and Transformation Pathways

While the primary synthesis of this compound is well-understood, future research will likely uncover new and unexpected reactivity, leading to novel molecular architectures. The specific arrangement of the benzyl group, the chloro-substituent, and the aniline (B41778) nitrogen creates unique electronic and steric properties that can be exploited in chemical transformations.

For example, studies on structurally related compounds, such as 1-benzyl-3-chloro-5-hydroxy-4-[(4-methylphenyl)sulfanyl]-1,5-dihydro-2H-pyrrol-2-one, have revealed unexpected acid-catalyzed transformations. mdpi.com When this compound was treated with sulfuric acid, it underwent a complex reaction to form novel heterocyclic systems, including derivatives of 1H-pyrrole-2,5-dione and 1H-benzo uniroma1.itnih.govthieno[3,2-b]pyrrole-2,3-dione. mdpi.com This demonstrates that under specific conditions, the benzyl and chloro-substituted core can participate in unforeseen cyclization and rearrangement reactions. Future research on this compound could explore its behavior under a wide range of catalytic conditions (e.g., transition metal catalysis, photoredox catalysis) to deliberately induce and study such novel transformations.

Interdisciplinary Research Foci Involving this compound

The structural motifs within this compound make it a compound of interest for several scientific disciplines, creating opportunities for collaborative research.

Medicinal Chemistry: The 3-chloroaniline core is a known building block in the synthesis of pharmaceuticals, including agents targeting serotonin (B10506) receptors for the treatment of obesity and novel COX-2 inhibitors. atamanchemicals.com The N-benzyl group is also a common feature in biologically active molecules. mdpi.comresearchgate.net Interdisciplinary research between synthetic chemists and pharmacologists could explore derivatives of this compound as scaffolds for new therapeutic agents.

Agricultural Science: Chloroaniline derivatives are used as starting materials for herbicides and insecticides. atamanchemicals.com Collaborative efforts with agricultural scientists could investigate the potential of this compound and related compounds as new agrochemicals, focusing on efficacy and environmental impact.

Materials Science: Aromatic amines like 3-chloroaniline are precursors to azo dyes. atamanchemicals.com Research at the intersection of chemistry and materials science could explore the synthesis of novel dyes and pigments derived from this compound, investigating their optical, thermal, and stability properties for potential use in textiles, coatings, or electronic displays.

Q & A

Q. What are the standard synthetic routes for N-benzyl-3-chloroaniline hydrochloride, and how can researchers optimize reaction conditions?

Methodological Answer: A common synthetic approach involves nucleophilic substitution between 3-chloroaniline and benzyl chloride derivatives in anhydrous acetone under reflux conditions . Key parameters include temperature control (80–90°C via oil bath), stoichiometric ratios (1:1.2 molar excess of benzyl chloride), and reaction time (6–8 hours). Post-synthesis, the hydrochloride salt is precipitated using HCl gas and purified via recrystallization from ethanol/water mixtures. Monitoring reaction progress via TLC (silica gel, chloroform:methanol 9:1) ensures minimal byproduct formation .

Q. How can researchers confirm the structural identity of this compound?

Methodological Answer: Structural confirmation requires a combination of spectroscopic techniques:

Q. What methods are recommended for assessing the purity of this compound?

Methodological Answer: High-performance liquid chromatography (HPLC) with a C18 column (mobile phase: acetonitrile:phosphate buffer pH 3.0, 70:30) at 254 nm detects impurities ≤0.1% . Complementary techniques include Karl Fischer titration for water content (<0.5%) and differential scanning calorimetry (DSC) to verify a sharp melting point (259–264°C) .

Advanced Research Questions

Q. How can researchers resolve conflicting spectral data during impurity profiling of this compound?

Methodological Answer: Discrepancies in NMR or mass spectra often arise from residual solvents or degradation products. For example, unidentified peaks at δ 2.1 ppm in ¹H NMR may indicate acetone adducts from incomplete solvent removal. To address this:

Q. What experimental designs are suitable for studying the hydrolytic stability of this compound under varying pH conditions?

Methodological Answer: Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 40°C for 30 days. Monitor degradation via:

- UV-Vis Spectroscopy : Track absorbance changes at 270 nm (characteristic of aromatic ring integrity) .

- Kinetic Modeling : Use first-order kinetics to calculate half-life (t₁/₂) and identify pH-dependent degradation pathways (e.g., Cl⁻ elimination at pH > 10) .

- Mass Balance Analysis : Confirm recovery of degradation products (e.g., 3-chloroaniline) ≥95% .

Q. How can researchers optimize solvent systems for large-scale crystallization of this compound?

Methodological Answer: Screen solvents using a phase diagram approach :

- Test binary mixtures (e.g., ethanol/water, acetone/hexane) for solubility (25–80°C) and crystallization yield .

- Prioritize solvents with low toxicity (e.g., ethanol) and high polarity to minimize co-solvent requirements.

- Use laser diffraction particle sizing to ensure uniform crystal morphology (10–50 µm) for improved filtration .

Q. What strategies mitigate side reactions during functionalization of this compound?

Methodological Answer: For reactions involving electrophilic substitution (e.g., nitration):

- Protect the amine group via temporary Boc protection to prevent undesired N-alkylation .

- Use low-temperature conditions (−10°C) and controlled reagent addition to suppress poly-nitration .

- Post-reaction, deprotect with HCl/dioxane and validate product integrity via HPLC .

Method Development & Validation

Q. How to validate an analytical method for quantifying this compound in complex matrices?

Methodological Answer: Follow ICH Q2(R1) guidelines:

Q. What computational tools aid in predicting the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 to model electron density maps and identify reactive sites (e.g., para-position on the benzyl ring) .

- Molecular Dynamics Simulations : Predict solubility parameters (Hansen solubility) in nonpolar solvents .

- Retrosynthetic Analysis : Apply Synthia™ or Reaxys® to propose alternative synthetic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.